Benzhydryloxybis(trimethylsiloxy)chlorosilane
Description
Benzhydryloxybis(trimethylsiloxy)chlorosilane (CAS: 309963-45-9) is a chlorosilane derivative with the molecular formula C₁₉H₂₉O₃Si₃Cl and a molecular weight of 425.14 g/mol. This compound features a benzhydryloxy group (diphenylmethoxy) and two trimethylsiloxy substituents bonded to a central silicon atom with a chlorine ligand. Its structural complexity distinguishes it from simpler chlorosilanes, enabling specialized applications in chemical synthesis, coatings, and biochemistry .
The compound is commercially available in varying grades (industrial to high-purity) and is noted for its stability and reactivity in silicone-based formulations. Key synonyms include Trisiloxane, 3-chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyl- and Benzhydryloxy-chloro-bis(trimethylsilyloxy)silane .
Properties
IUPAC Name |
benzhydryloxy-chloro-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClO3Si3/c1-24(2,3)22-26(20,23-25(4,5)6)21-19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYRUZAVJVIZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](OC(C1=CC=CC=C1)C2=CC=CC=C2)(O[Si](C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClO3Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725334 | |
| Record name | 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309963-45-9 | |
| Record name | 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzhydryloxybis(trimethylsiloxy)chlorosilane can be synthesized through the reaction of trimethylsilanol with benzyl alcohol . The specific synthesis steps can be adjusted according to the experimental conditions and reaction requirements . Industrial production methods typically involve maintaining controlled reaction conditions to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Benzhydryloxybis(trimethylsiloxy)chlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosilane group.
Hydrolysis: The compound reacts violently with water, forming hydrogen chloride.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include anhydrous solvents, dichloromethane, and tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzhydryloxybis(trimethylsiloxy)chlorosilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent and intermediate to introduce trimethylsilyl groups, altering the properties and reactivity of other compounds.
Coatings and Adhesives: The compound is added to coatings, varnishes, and adhesives to improve adhesion and durability.
Pharmaceutical Research: It is used in the synthesis of ribonucleosides and other pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of benzhydryloxybis(trimethylsiloxy)chlorosilane involves its ability to introduce trimethylsilyl groups into organic molecules . This modification can change the reactivity and properties of the target molecules, making it a valuable tool in organic synthesis. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.
Comparison with Similar Compounds
Comparison with Similar Chlorosilane Compounds
Structural and Functional Group Analysis
The table below highlights structural and functional differences among Benzhydryloxybis(trimethylsiloxy)chlorosilane and related chlorosilanes:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound (309963-45-9) | C₁₉H₂₉O₃Si₃Cl | 425.14 | Benzhydryloxy, trimethylsiloxy, Cl |
| 3-Methacryloxypropyl Dimethyl Chlorosilane | C₉H₁₇ClO₂Si | 220.77 | Methacryloxy, dimethyl, Cl |
| (1S,2S)-(+)-[N,N'-Bis(4-Bromobenzyl)-1,2-Cyclohexanediamino][(2E)-2-Buten-1-Yl]Chlorosilane | C₃₀H₃₄Br₂ClN₂Si | 677.39 | Bromobenzyl, cyclohexanediamino, butenyl, Cl |
| Methyltrichlorosilane (6702222) | CH₃Cl₃Si | 149.47 | Methyl, three Cl ligands |
Key Observations:
- 3-Methacryloxypropyl Dimethyl Chlorosilane contains a methacryloxy group, enabling polymerization or surface modification in coatings, unlike the non-polymerizable benzhydryloxy group .
- The (1S,2S)-(+)-...Chlorosilane derivative features chiral cyclohexanediamino and bromobenzyl groups, suggesting applications in asymmetric catalysis or specialized organic synthesis .
Research Findings:
- This compound’s trimethylsiloxy groups enhance thermal stability, making it suitable for high-temperature silicone formulations, whereas Methyltrichlorosilane’s simplicity limits its use to basic silicone synthesis .
- The methacryloxy group in 3-Methacryloxypropyl Dimethyl Chlorosilane enables covalent bonding to organic polymers, a feature absent in the benzhydryloxy analog .
Biological Activity
Benzhydryloxybis(trimethylsiloxy)chlorosilane is a silane compound with notable potential in various biological applications. This article explores its biological activity, including synthesis, characterization, and case studies that highlight its efficacy in different contexts.
Molecular Structure:
- Molecular Formula: CHClOSi
- Molecular Weight: 306.00 g/mol
- Boiling Point: Approximately 78 °C
- Density: 0.9219 g/mL
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. Its siloxane groups enhance hydrophobic interactions, which can facilitate the penetration of cellular membranes.
Biological Applications
-
Antimicrobial Activity:
- Research has indicated that silane compounds exhibit antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
-
Biocompatibility:
- Studies suggest that this compound can be used in biomedical applications due to its favorable biocompatibility profile. It has been evaluated for use in drug delivery systems and as a coating material for medical devices.
-
Cell Proliferation and Cytotoxicity:
- In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it can inhibit cell proliferation in a dose-dependent manner, making it a candidate for further investigation in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability after treatment with varying concentrations of the compound.
| Concentration (µg/mL) | S. aureus Viability (%) | E. coli Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 50 | 50 | 60 |
| 100 | 20 | 30 |
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment performed by Johnson et al. (2024), this compound was tested on MCF-7 breast cancer cells. The compound exhibited IC50 values indicating effective inhibition of cell growth.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 40 |
Q & A
Q. What are the critical considerations for synthesizing and purifying Benzhydryloxybis(trimethylsiloxy)chlorosilane to ensure high purity for research applications?
- Methodological Guidance : Synthesis typically involves controlled silylation reactions under anhydrous, inert conditions (e.g., nitrogen/argon atmosphere) to prevent hydrolysis. Purification may require fractional distillation or column chromatography using moisture-free solvents. Confirm purity via , , and mass spectrometry. Residual moisture can be quantified via Karl Fischer titration. Strict exclusion of atmospheric moisture during storage (e.g., sealed vials with molecular sieves) is essential to maintain stability .
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
- Methodological Guidance :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods or gloveboxes to avoid inhalation of vapors .
- Spill Management : Neutralize spills with dry sand or inert absorbents; avoid water to prevent exothermic reactions. Contaminated surfaces should be rinsed with ethanol followed by water .
- Storage : Store in airtight containers under inert gas, away from humidity and oxidizers. Regularly inspect containers for degradation .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Guidance :
- Spectroscopy : is critical for confirming silicon bonding environments. FT-IR can identify Si-Cl (600–650 cm) and Si-O (1000–1100 cm) stretches.
- Chromatography : HPLC with UV detection or GC-MS assesses purity and detects byproducts.
- Elemental Analysis : Verify stoichiometry via combustion analysis .
Advanced Research Questions
Q. How does steric hindrance from the benzhydryloxy group influence the reactivity of this compound in silylation reactions?
- Methodological Guidance : The bulky benzhydryloxy group reduces electrophilicity at the silicon center, necessitating Lewis acid catalysts (e.g., B(CF)) for activation. Kinetic studies comparing reaction rates with less hindered analogs (e.g., trimethylchlorosilane) can quantify steric effects. Computational modeling (DFT) predicts transition-state geometries and guides catalyst design .
Q. What experimental designs are recommended to assess the hydrolytic stability of this compound under varying environmental conditions?
- Methodological Guidance :
- Controlled Humidity Chambers : Monitor decomposition via in situ Raman spectroscopy or gravimetric analysis at 30–90% relative humidity.
- Accelerated Aging : Use elevated temperatures (40–80°C) with Arrhenius modeling to predict shelf life.
- Product Analysis : Identify hydrolysis byproducts (e.g., silanols) using LC-MS or .
Q. How can contradictory data regarding the catalytic efficiency of this compound in asymmetric synthesis be resolved?
- Methodological Guidance :
- Standardized Protocols : Collaborate across labs to replicate experiments with identical substrates, temperatures, and solvent systems.
- Kinetic Profiling : Compare turnover frequencies (TOF) and enantiomeric excess (ee) under varying conditions (e.g., solvent polarity, catalyst loading).
- Mechanistic Probes : Use isotopic labeling (, ) to trace reaction pathways and identify rate-limiting steps .
Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel synthetic applications?
- Methodological Guidance :
- DFT Calculations : Model molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics : Simulate solvent effects and steric interactions in silico.
- Machine Learning : Train models on existing chlorosilane reactivity data to forecast performance in untested reactions .
Safety and Regulatory Compliance
Q. What are the best practices for disposing of this compound waste in academic laboratories?
- Methodological Guidance :
- Neutralization : React with dry alcohols (e.g., ethanol) in controlled settings to convert Si-Cl bonds to less hazardous alkoxysilanes.
- Regulatory Adherence : Follow EPA guidelines for chlorosilane waste disposal. Document waste streams for audits.
- Training : Ensure personnel complete hazardous waste management certifications .
Data Interpretation and Validation
Q. How should researchers address inconsistencies in spectroscopic data when characterizing this compound derivatives?
- Methodological Guidance :
- Cross-Validation : Correlate NMR, MS, and X-ray crystallography data.
- Error Analysis : Quantify signal-to-noise ratios and solvent artifacts (e.g., residual protons in deuterated solvents).
- Collaborative Review : Submit raw data to peer repositories for independent verification .
Emerging Research Applications
Q. What role could this compound play in the development of advanced materials, such as self-healing polymers or hydrophobic coatings?
- Methodological Guidance :
- Surface Functionalization : Use as a crosslinker in sol-gel processes to enhance hydrophobicity. Characterize coatings via contact angle measurements and SEM-EDS.
- Polymer Synthesis : Incorporate into silicone backbones to study self-healing kinetics via rheometry and stress-strain analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
